CMPI hydrochloride

nAChR pharmacology Allosteric modulation Isoform selectivity

CMPI hydrochloride (CAS 2250025-94-4) is a research-grade positive allosteric modulator (PAM) that selectively potentiates (α4)3(β2)2 nAChRs while inhibiting (α4)2(β2)3 receptors. Its unique α4:α4 interface binding addresses the critical need for stoichiometry-selective tools in neuroscience research. • Potentiates (α4)3(β2)2 nAChRs by 400% (EC50 ~1 µM) • Inhibits (α4)2(β2)3 receptors (~35% at 10 µM) • Selective for hα4β2 over α3β2, α3β4, α7 subtypes (EC50 18 nM) • Orthogonal probe for α4:α4 binding site mapping vs. NS9283

Molecular Formula C18H19ClN4O.HCl
Molecular Weight 379.28
Cat. No. B1191968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMPI hydrochloride
Synonyms3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride
Molecular FormulaC18H19ClN4O.HCl
Molecular Weight379.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMPI Hydrochloride Technical Baseline and Differentiators


CMPI hydrochloride (CAS 2250025-94-4) is a research-grade small molecule that functions as a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs) [1]. Its biological activity is characterized by potentiation of the (α4)3(β2)2 nAChR stoichiometry via selective binding to the α4:α4 subunit interface [2]. Unlike orthosteric agonists, it does not directly activate the receptor but enhances the receptor's response to the endogenous ligand acetylcholine (ACh) . This compound is distinguished by its dual functional profile, acting as a potentiator of one nAChR stoichiometry while inhibiting others, a feature that is critical for targeted research applications [2].

Selective PAM for (α4)3(β2)2 nAChR stoichiometry
Differentiates receptor stoichiometries without direct activation
Enables targeted allosteric modulation studies

Why Generic Ligands Cannot Replace CMPI Hydrochloride


Generic substitution with other nAChR modulators fails due to fundamental differences in stoichiometry selectivity and binding site pharmacology. The (α4)3(β2)2 nAChR isoform, the most abundant subtype in the brain, is a high-priority target for neurological research [1]. Many compounds, including classical agonists and other PAMs, do not discriminate between the (α4)3(β2)2 and (α4)2(β2)3 stoichiometries, or between the α4:α4 and α4:β2 binding interfaces [2]. CMPI hydrochloride exhibits a unique binding mode that is selective for the α4:α4 subunit interface, a site absent in other common nAChR subtypes [3]. This high level of pharmacological specificity is essential for dissecting the distinct roles of nAChR isoforms in complex biological systems, making it non-interchangeable with less selective alternatives such as NS9283 or dFBr [4].

Stoichiometry-selectivity mismatch
Generic ligands may not discriminate (α4)3(β2)2 from (α4)2(β2)3, limiting isoform-specific interpretation.
Binding site pharmacology differs
Other PAMs target the α4:β2 interface or distinct α4:α4 residues; functional profiles may not transfer directly.
Orthogonal validation required
NS9283 relies on different binding determinants; CMPI results may not replicate without site-mapping verification.

CMPI Hydrochloride Comparative Evidence


Stoichiometry-Selective Potentiation and Inhibition

CMPI hydrochloride exhibits a distinct functional profile based on nAChR stoichiometry. It potentiates the (α4)3(β2)2 isoform but inhibits the (α4)2(β2)3 isoform, a behavior not shared by many other modulators [1]. In direct electrophysiological recordings from Xenopus oocytes, CMPI potentiated the response of (α4)3(β2)2 nAChRs to 10 µM ACh by approximately 400% with an EC50 of ~1 µM. In contrast, it inhibited ACh responses of (α4)2(β2)3 nAChRs by ~35% at 10 µM [2]. This dual action, with opposite functional effects on the two primary stoichiometries of the same receptor subtype, provides a unique pharmacological tool.

Stoichiometry-selective response
Head-to-head
Potentiation: ~400% increase (EC50 ~1 µM) vs. Inhibition: ~35% at 10 µM on (α4)2(β2)3
Supports stoichiometry-selective interpretation in native tissue models
Oocyte electrophysiology data; verify in target system
nAChR pharmacology Allosteric modulation Isoform selectivity

Subtype Selectivity Profile

CMPI hydrochloride demonstrates a high degree of selectivity for the human α4β2 nAChR subtype over other common neuronal nAChR subtypes, a critical parameter for reducing off-target effects in complex biological systems [1]. The compound is a potent PAM for hα4β2 nAChRs, with an EC50 value of 18 nM . Critically, it exhibits functional selectivity over hα3β2, hα3β4, and hα7 nAChRs, with no observed activity on these subtypes up to the highest concentrations tested . This selectivity profile is a key differentiator from orthosteric agonists like varenicline, which activates multiple nAChR subtypes including α3β4 and α7 .

Subtype selectivity (hα4β2)
Reported
EC50 18 nM; no activity at hα3β2, hα3β4, hα7
May reduce off-target modulation in cellular models
Cross-study comparison with varenicline data
Receptor pharmacology Subtype selectivity Drug discovery

Divergent Binding Determinants vs. NS9283

While both CMPI and NS9283 are characterized as selective PAMs for the (α4)3(β2)2 nAChR, site-directed mutagenesis reveals that they rely on distinct sets of amino acid residues within the α4:α4 interface for their activity [1]. Potentiation by CMPI was critically dependent on residues α4Gly-41, α4Lys-64, and α4Thr-66, whereas potentiation by NS9283 was unaffected by substitutions at these positions. Conversely, substitution at α4His-116, a known determinant of NS9283 binding, did not reduce CMPI potentiation [2]. Substitutions at α4Gln-124 and α4Thr-126 reduced potentiation by both compounds, indicating a partial overlap in their binding sites [2].

Binding determinant divergence
Head-to-head
CMPI requires α4Gly-41, Lys-64, Thr-66; NS9283 requires His-116
Supports orthogonal probe approach for binding site mapping
Mutagenesis data; verify in relevant cell background
Binding site mapping Mutagenesis Allosteric modulator

CMPI Hydrochloride Research Applications


Functional Discrimination of nAChR Stoichiometries

Researchers can leverage the stoichiometry-selective pharmacology of CMPI hydrochloride to functionally isolate the contribution of (α4)3(β2)2 nAChRs in complex biological preparations such as brain slices or primary neuronal cultures. As demonstrated, CMPI potentiates (α4)3(β2)2 receptors (400% increase, EC50 ~1 µM) but inhibits (α4)2(β2)3 receptors (~35% inhibition at 10 µM) [1]. Applying CMPI at a concentration that maximally potentiates one isoform while inhibiting the other provides a unique pharmacological signature that cannot be achieved with non-selective agonists or PAMs. This allows for precise correlation of specific behaviors or physiological responses with the presence and function of the (α4)3(β2)2 stoichiometry [2].

Mapping the α4:α4 Allosteric Site

CMPI hydrochloride serves as a distinct and orthogonal chemical probe for investigating the structure and function of the α4:α4 binding site. Unlike the PAM NS9283, CMPI's activity is dependent on a unique set of amino acid residues (α4Gly-41, α4Lys-64, α4Thr-66) and independent of others (α4His-116) [3]. By using CMPI in parallel with NS9283 in mutagenesis or cross-linking studies, researchers can map the distinct binding determinants within the α4:α4 interface and understand how different chemical scaffolds engage this therapeutically relevant pocket. This orthogonal approach strengthens confidence in site-directed pharmacology studies [4].

Minimizing Off-Target nAChR Activity

In assays where multiple nAChR subtypes are present (e.g., in vivo behavioral studies or ex vivo tissue pharmacology), CMPI hydrochloride's narrow selectivity profile for human α4β2 over α3β2, α3β4, and α7 subtypes is a significant advantage [5]. This selectivity, with an EC50 of 18 nM at the target receptor and no detectable activity at other subtypes up to high concentrations, reduces the experimental noise and confounding effects associated with off-target receptor activation or modulation . This allows for a cleaner attribution of observed pharmacological effects to the modulation of α4β2 nAChRs, increasing the interpretability and translational relevance of research findings, particularly in comparison to less selective agents like varenicline .

Application
Selection Property
Validation Focus
nAChR stoichiometry discrimination
Stoichiometry-selective functional switch
Interpret functional responses in tissue models
α4:α4 allosteric site mapping
Distinct binding determinants vs. NS9283
Validate orthogonal probe in mutagenesis studies
Selective α4β2 modulation
Narrow subtype selectivity profile
Assess off-target receptor activation in assays

Technical Documentation Hub

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